molecular formula C16H14FNO6S B2946571 dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-92-0

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2946571
CAS No.: 337920-92-0
M. Wt: 367.35
InChI Key: YSKIRIPFRQOROD-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound featuring a pyrrolo[1,2-c][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[1,2-c][1,3]thiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrrolo[1,2-c][1,3]thiazole intermediate.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: To enhance reaction efficiency and control.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(4-fluorophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • Dimethyl 5-(2-fluorophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Uniqueness

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to the position of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKIRIPFRQOROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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